4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine

Descripción

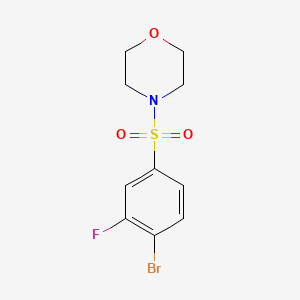

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted aryl group via a sulfonyl bridge. The compound’s structure includes a bromo and fluoro substituent at the 4- and 3-positions of the phenyl ring, respectively.

Propiedades

IUPAC Name |

4-(4-bromo-3-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLNWFHOCXVGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine is in medicinal chemistry, where it serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its sulfonamide group is particularly valuable for developing inhibitors targeting specific enzymes or receptors.

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxicity against cancer cell lines by inhibiting critical pathways involved in tumor growth and survival.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations.

- Synthesis of Sulfonamides : The compound can be used to synthesize sulfonamide derivatives that have applications in treating infections and other diseases.

- Functionalization Reactions : It can undergo nucleophilic substitutions and coupling reactions, making it useful for constructing diverse organic frameworks.

Material Science

In material science, this compound has potential applications in developing functionalized polymers and materials with specific properties.

- Polymer Chemistry : The sulfonyl group can impart unique characteristics to polymers, such as increased thermal stability and chemical resistance.

- Coatings and Adhesives : Due to its reactive nature, it may be utilized in formulating coatings or adhesives that require specific bonding properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives synthesized from this compound. The findings indicated significant cytotoxic effects against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics. This highlights the potential for developing new cancer treatments based on this compound.

Case Study 2: Antimicrobial Applications

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the morpholine structure could enhance effectiveness against resistant strains.

Mecanismo De Acción

The mechanism of action of 4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonyl and bromofluorophenyl groups . These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparación Con Compuestos Similares

Table 1: Key Physicochemical Properties of Sulfonyl Morpholine Derivatives

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Bromo and fluoro substituents (EWGs) in the target compound likely reduce electron density on the aromatic ring compared to methoxy (electron-donating) analogues, affecting reactivity in cross-coupling or nucleophilic substitution reactions .

- Melting Points: Chloro and phenoxy derivatives exhibit higher melting points (>140°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methoxy derivatives (<130°C) . The target compound’s melting point is expected to align with chloro analogues due to similar EWGs.

- Spectral Data : Aromatic proton signals in ¹H NMR for bromo/fluoro derivatives are typically downfield-shifted compared to methoxy or methyl analogues .

Key Observations :

- One-Pot Synthesis: Organometallic reagents (e.g., Grignard) combined with sulfur dioxide surrogates (DABSO) and amines provide efficient routes to aryl sulfonamides . The target compound could be synthesized similarly using 4-bromo-3-fluorophenylmagnesium bromide.

- Catalytic Methods : Nickel-catalyzed amination () and cross-coupling () are viable for introducing morpholine to pre-sulfonated aryl halides.

Stability and Reactivity

- Hydrolytic Stability : Sulfonamides with EWGs (e.g., Br, F) are less prone to hydrolysis than electron-rich analogues, as EWGs stabilize the sulfonyl group against nucleophilic attack .

- Thermal Stability : Higher melting points of halogenated derivatives suggest greater thermal stability, advantageous for industrial applications .

Actividad Biológica

4-((4-Bromo-3-fluorophenyl)sulfonyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits properties that may be beneficial in treating various diseases, including cancer and neurological disorders. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12BrFNO3S

- CAS Number : 1007211-20-2

The presence of a bromine atom and a fluorine atom in the phenyl ring contributes to the compound's unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group enhances its binding affinity to various enzymes and receptors, potentially modulating biochemical pathways involved in disease processes.

Anticancer Activity

Several studies have evaluated the anticancer potential of morpholine derivatives, including this compound. For instance:

- In Vitro Studies : Research indicated that morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines, showing promising results with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| This compound | A2780 | 8.2 |

Neuropharmacological Effects

Morpholine compounds have been explored for their neuropharmacological effects, particularly as inhibitors of monoamine transporters. These compounds can potentially treat disorders such as depression and anxiety by modulating serotonin and norepinephrine levels .

Antimicrobial Activity

In addition to anticancer properties, morpholine derivatives have demonstrated antimicrobial activity. The compound's structure allows it to inhibit bacterial growth effectively:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study conducted on various morpholine derivatives found that substituents at the para position significantly enhanced anticancer activity against MCF-7 cells. The presence of halogen atoms like bromine and fluorine was correlated with increased potency .

- Neurotransmitter Reuptake Inhibition : In a pharmacological evaluation, this compound exhibited dual inhibition of serotonin and norepinephrine transporters, suggesting its potential application in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.